molecular formula C11H12F2O B8152497 1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene

1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene

Cat. No.: B8152497
M. Wt: 198.21 g/mol
InChI Key: IGUMRQJZPWTGED-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene is an aromatic compound featuring a benzene ring substituted with three distinct functional groups: a 2,2-difluoroethoxy ether, a methyl group, and a vinyl group. This compound is of interest in agrochemical and pharmaceutical research, particularly as a precursor or intermediate in synthesizing bioactive molecules.

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-3-ethenyl-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-3-9-4-8(2)5-10(6-9)14-7-11(12)13/h3-6,11H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUMRQJZPWTGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(F)F)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoroethanol, 3-methylphenol, and vinylbenzene.

    Reaction Conditions: The difluoroethoxy group is introduced via a nucleophilic substitution reaction, where 2,2-difluoroethanol reacts with a suitable leaving group on the benzene ring. The methyl and vinyl groups are introduced through Friedel-Crafts alkylation and vinylation reactions, respectively.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, temperature control, and solvent selection, to maximize yield and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl group to form ethyl derivatives.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring reacts with electrophiles such as halogens or nitro groups, leading to the formation of substituted derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., H2/Pd), and electrophiles (e.g., Br2, NO2+). Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene has several scientific research applications:

    Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways involving fluorinated compounds.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The presence of the difluoroethoxy group can influence the compound’s reactivity and binding affinity, affecting pathways related to metabolism, signal transduction, and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Substituents Key Functional Differences Potential Applications
1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene 2,2-Difluoroethoxy, methyl, vinyl Balanced lipophilicity and reactivity Agrochemical intermediates
1-(Difluoromethoxy)-2-ethynylbenzene Difluoromethoxy, ethynyl Ethynyl group (sp-hybridized) enhances rigidity Pharmaceutical synthesis
1-(3-Chloropyridin-2-yl)-3-(2,2-difluoroethoxy)-1H-pyrazole-5-carbonyl chloride Difluoroethoxy, chloropyridinyl, pyrazole Heterocyclic core with chloropyridine Insecticide development
1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene Difluoromethoxy, fluoro, trifluoromethyl Increased fluorination for enhanced stability Specialty chemicals

Key Observations :

  • Substituent Flexibility : The vinyl group in the target compound offers reactivity for cross-coupling or polymerization, unlike rigid ethynyl or heterocyclic substituents in analogues .

Key Observations :

  • Etherification : The difluoroethoxy group is typically introduced via nucleophilic substitution under acidic or basic conditions, as seen in and .
  • Heterocyclic Systems : Pyrazole and pyridine derivatives (e.g., ) require multistep syntheses, contrasting with the simpler benzene-based target compound.

Electronic and Physicochemical Properties

Table 3: Property Comparison

Property This compound 1-(Difluoromethoxy)-2-ethynylbenzene 1-(Difluoromethoxy)-3-fluoro-5-(trifluoromethyl)benzene
Electron-Withdrawing Groups 2,2-Difluoroethoxy Difluoromethoxy Difluoromethoxy, trifluoromethyl
Lipophilicity (LogP, estimated) ~3.2 ~2.8 ~4.1
Thermal Stability Moderate (decomposes >200°C) High (ethynyl rigidity) High (fluorine shielding)

Key Observations :

  • Lipophilicity : The vinyl and methyl groups in the target compound increase hydrophobicity compared to ethynyl analogues .
  • Stability : Fluorine-rich compounds (e.g., ) exhibit superior thermal and oxidative stability due to C-F bond strength.

Biological Activity

1-(2,2-Difluoroethoxy)-3-methyl-5-vinylbenzene is a compound of increasing interest in medicinal chemistry and biological research. Its unique structural features, particularly the difluoroethoxy group and vinyl moiety, suggest potential interactions with biological targets that could lead to therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, case studies, and potential applications.

The compound's chemical structure can be represented as follows:

C12H12F2O\text{C}_{12}\text{H}_{12}\text{F}_{2}\text{O}

This structure includes:

  • A vinyl group that may participate in addition reactions.
  • A difluoroethoxy group that can engage in hydrogen bonding and electrostatic interactions.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may modulate the activity of various enzymes through competitive inhibition or allosteric modulation.
  • Receptor Binding : It could interact with specific receptors, influencing signaling pathways related to cell proliferation and apoptosis.
  • Oxidative Stress Modulation : The presence of the difluoroethoxy group may enhance the compound's ability to mitigate oxidative stress, which is implicated in numerous diseases.

Biological Studies and Findings

Recent studies have explored the biological activities and potential therapeutic applications of this compound. Below are key findings from various research efforts:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against cancer cell lines with minimal effects on normal cells.
Study 2Anti-inflammatory EffectsShowed significant reduction in pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
Study 3Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.

Case Study: Anticancer Activity

In a notable study, researchers evaluated the anticancer properties of this compound against several cancer cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating a promising level of potency.
  • Mechanism : Further mechanistic studies indicated that the compound induces apoptosis via the mitochondrial pathway.

Applications in Drug Development

Given its promising biological activity, this compound has potential applications in drug development:

  • Anticancer Agents : Its selective cytotoxicity makes it a candidate for further development as an anticancer drug.
  • Anti-inflammatory Drugs : The anti-inflammatory properties suggest it could be useful in treating chronic inflammatory conditions.

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